Benzyl (3R)-3-aminopent-4-enoate
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Overview
Description
Benzyl (3R)-3-aminopent-4-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a (3R)-3-aminopent-4-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3R)-3-aminopent-4-enoate can be achieved through several synthetic routes. One common method involves the esterification of (3R)-3-aminopent-4-enoic acid with benzyl alcohol. This reaction typically requires the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3R)-3-aminopent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (3R)-3-aminopent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (3R)-3-aminopent-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (3R)-3-aminopent-4-enoic acid, which can then interact with enzymes and receptors in biological systems. The benzyl group may also play a role in modulating the compound’s activity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: Similar in structure but lacks the amino group.
Benzyl benzoate: Contains a benzoate group instead of the (3R)-3-aminopent-4-enoate moiety.
Benzyl alcohol: The simplest benzyl derivative, containing only a hydroxyl group.
Uniqueness
Benzyl (3R)-3-aminopent-4-enoate is unique due to the presence of both the benzyl group and the (3R)-3-aminopent-4-enoate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
390402-28-5 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
benzyl (3R)-3-aminopent-4-enoate |
InChI |
InChI=1S/C12H15NO2/c1-2-11(13)8-12(14)15-9-10-6-4-3-5-7-10/h2-7,11H,1,8-9,13H2/t11-/m0/s1 |
InChI Key |
NTUFPMQDCMGTCN-NSHDSACASA-N |
Isomeric SMILES |
C=C[C@@H](CC(=O)OCC1=CC=CC=C1)N |
Canonical SMILES |
C=CC(CC(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
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